molecular formula C20H27NO6S B1679250 Reboxetine mesylate CAS No. 98769-84-7

Reboxetine mesylate

Cat. No. B1679250
CAS RN: 98769-84-7
M. Wt: 409.5 g/mol
InChI Key: XNHPNCDIRBAKCQ-WOJBJXKFSA-N
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Description

Reboxetine mesylate is an antidepressant drug used in the treatment of clinical depression, panic disorder, and ADD/ADHD . Its mesylate (i.e., methanesulfonate) salt is sold under various trade names including Edronax, Norebox, Prolift, Solvex, Davedax, or Vestra .


Synthesis Analysis

The (S,S)-enantiomer of reboxetine has usually been prepared by resolution of the racemate as the (−)-mandelate salt, an inherently inefficient process . A chiral synthesis starting with a Sharpless asymmetric epoxidation of cinnamyl alcohol to yield (R,R)-phenylglycidol was developed . (R,R)-Phenylglycidol was reacted without isolation with 2-ethoxyphenol to give 4, which was isolated by direct crystallization .


Molecular Structure Analysis

Reboxetine mesylate has two chiral centers, but it only exists as two enantiomers, (R,R)-(-)- and (S,S)-(+)-reboxetine . The molecular formula of Reboxetine mesylate is C20H27NO6S . The average molecular weight is 409.5 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Reboxetine mesylate include a Sharpless asymmetric epoxidation of cinnamyl alcohol to yield (R,R)-phenylglycidol . This is then reacted with 2-ethoxyphenol . More detailed information about the chemical reactions involved in the synthesis of Reboxetine mesylate can be found in the referenced papers .


Physical And Chemical Properties Analysis

Reboxetine mesylate has a molecular formula of C20H27NO6S and a molecular weight of 409.5 g/mol . More detailed physical and chemical properties can be found in the referenced databases .

Scientific Research Applications

Antidepressant

Reboxetine mesylate is an antidepressant, specifically a selective noradrenaline (norepinephrine) reuptake inhibitor . It has been approved in several European countries (including the United Kingdom and Germany) since 1997 . However, approval was declined in the United States in 2001 .

Treatment for Major Depression

Reboxetine mesylate has been used in the acute treatment of major depression . A systematic review and meta-analysis including unpublished data was conducted to assess the benefits and harms of reboxetine versus placebo or selective serotonin reuptake inhibitors (SSRIs) in the acute treatment of depression .

Neurotransmitter Regulation

Reboxetine mesylate is used as a selective norepinephrine transport blocker . This function is crucial in studying the surge of dopamine in the cortex of the mice brain .

Behavioral Studies

Reboxetine mesylate has been used to study its anti-immobility effects on the behavior of mice . This is particularly useful in understanding the impact of the drug on physical activity levels and energy expenditure.

Cognitive Function Research

The compound has been used to analyze its effects on the probabilistic reversal learning task in rodents . This helps in understanding the impact of the drug on cognitive functions such as decision making and learning.

Neuroinflammation and Neurodegeneration

A study analyzed the effect of reboxetine, on the inflammatory and neurodegenerative alterations present in 5xFAD mice . This research helps in understanding the potential of reboxetine in treating neurodegenerative diseases.

Mechanism of Action

Target of Action

Reboxetine mesylate primarily targets the Sodium-dependent noradrenaline transporter . This transporter plays a crucial role in the reuptake of noradrenaline, also known as norepinephrine, a neurotransmitter involved in regulating attention and responding actions in the brain .

Mode of Action

Reboxetine mesylate acts as a selective inhibitor of noradrenaline reuptake . It inhibits noradrenaline reuptake to a similar extent as the tricyclic antidepressant desmethylimipramine . It also has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic, and serotonergic receptors .

Biochemical Pathways

By inhibiting the reuptake of noradrenaline, Reboxetine mesylate increases the concentration of noradrenaline in synapses . This results in an enhancement of noradrenergic neurotransmission, which can help some patients with depression .

Pharmacokinetics

Reboxetine mesylate is rapidly and extensively absorbed following oral administration . It has a high bioavailability of over 94% . The drug is extensively bound to plasma proteins (97-98%) . The primary route of elimination is through hepatic metabolism, with less than 10% of the dose cleared renally . Reboxetine mesylate is predominantly metabolized by the cytochrome P450 CYP isoenzyme 3A4 .

Result of Action

The molecular and cellular effects of Reboxetine mesylate’s action primarily involve the modulation of noradrenergic neurotransmission. By inhibiting the reuptake of noradrenaline, Reboxetine mesylate increases the availability of this neurotransmitter in the synaptic cleft, thereby enhancing noradrenergic neurotransmission . This can lead to improved symptoms in patients with depression .

Action Environment

The action, efficacy, and stability of Reboxetine mesylate can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the presence of other substances that inhibit or induce the cytochrome P450 CYP isoenzyme 3A4 . Additionally, the drug’s pharmacokinetics and effects can be altered in individuals with hepatic or renal dysfunction . Therefore, the use of Reboxetine mesylate should be carefully considered in these contexts.

Safety and Hazards

Reboxetine mesylate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Reboxetine treatment has been found to reduce neuroinflammation and neurodegeneration in the 5xFAD mouse model of Alzheimer’s disease . The selective noradrenaline reuptake inhibitor, reboxetine, has been analyzed for its effects on the inflammatory and neurodegenerative alterations present in 5xFAD mice . Future studies using cell-type-specific NET inactivation are warranted to explain how the contrasting impact of reboxetine in trabecular and cortical bone is explained on a mechanistic level .

properties

IUPAC Name

(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTZMJIMMUNLQD-STYNFMPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045690
Record name Reboxetine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reboxetine mesylate

CAS RN

98769-84-7
Record name Reboxetine mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98769-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reboxetine mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098769847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reboxetine mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 98769-84-7
Source European Chemicals Agency (ECHA)
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Record name REBOXETINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94J81YNNY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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